molecular formula C11H14N2O5S B10963812 Ethyl [(2-methyl-5-sulfamoylphenyl)amino](oxo)acetate

Ethyl [(2-methyl-5-sulfamoylphenyl)amino](oxo)acetate

Cat. No.: B10963812
M. Wt: 286.31 g/mol
InChI Key: CWMHPGZSUIGMJW-UHFFFAOYSA-N
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Description

ETHYL 2-[5-(AMINOSULFONYL)-2-METHYLANILINO]-2-OXOACETATE is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an ethyl ester group, an aminosulfonyl group, and a methylanilino group attached to an oxoacetate backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[5-(AMINOSULFONYL)-2-METHYLANILINO]-2-OXOACETATE typically involves multiple steps. One common method starts with the methylation of salicylic acid, followed by chlorosulfonation, amination, and esterification. The detailed steps are as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The steps include:

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[5-(AMINOSULFONYL)-2-METHYLANILINO]-2-OXOACETATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the aminosulfonyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminosulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products

Scientific Research Applications

ETHYL 2-[5-(AMINOSULFONYL)-2-METHYLANILINO]-2-OXOACETATE has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 2-[5-(AMINOSULFONYL)-2-METHYLANILINO]-2-OXOACETATE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-Methoxy-5-Sulfamoylbenzoate: Similar structure but with a methoxy group instead of an ethyl ester.

    2-Methoxy-5-Sulfamoylbenzoic Acid: Similar structure but with a carboxylic acid group instead of an ethyl ester.

Uniqueness

ETHYL 2-[5-(AMINOSULFONYL)-2-METHYLANILINO]-2-OXOACETATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C11H14N2O5S

Molecular Weight

286.31 g/mol

IUPAC Name

ethyl 2-(2-methyl-5-sulfamoylanilino)-2-oxoacetate

InChI

InChI=1S/C11H14N2O5S/c1-3-18-11(15)10(14)13-9-6-8(19(12,16)17)5-4-7(9)2/h4-6H,3H2,1-2H3,(H,13,14)(H2,12,16,17)

InChI Key

CWMHPGZSUIGMJW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)NC1=C(C=CC(=C1)S(=O)(=O)N)C

Origin of Product

United States

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